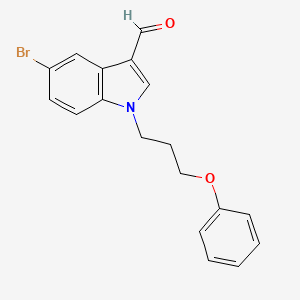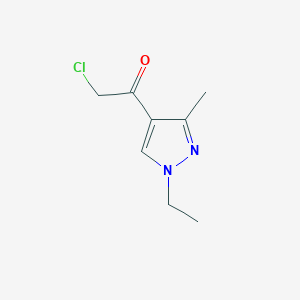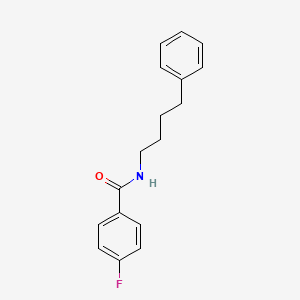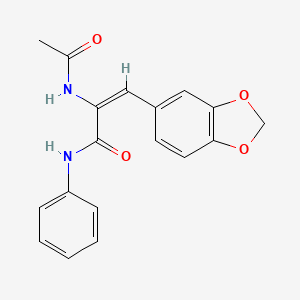
5-bromo-1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
"5-bromo-1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde" is a compound that has attracted interest due to its structural uniqueness and potential for various chemical transformations. The presence of a bromo substituent on the indole ring, along with a phenoxypropyl group and an aldehyde functional group, offers diverse chemical reactivity and interaction possibilities.
Synthesis Analysis
The synthesis of related indole derivatives often involves condensation reactions, Friedel-Crafts-type alkylation, or catalyzed cyclization processes. For example, bismuth(III) triflate has been used as a catalyst for a three-component reaction involving indoles, α-bromoacetaldehyde acetals, and ketones to synthesize carbazole derivatives, demonstrating the versatility of bromo-indole compounds in synthetic chemistry (Gu et al., 2018).
Molecular Structure Analysis
The molecular structure of indole derivatives, including those similar to "5-bromo-1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde," often features intermolecular interactions such as hydrogen bonding and π-π stacking, contributing to their stability and reactivity. X-ray diffraction analysis provides insights into the precise arrangement of atoms within the crystal lattice, revealing the structural basis for the compound's chemical behavior (Barakat et al., 2017).
Chemical Reactions and Properties
Indole derivatives can participate in various chemical reactions, including nucleophilic substitution, cycloisomerization, and condensation reactions. The bromo and aldehyde functional groups present in "5-bromo-1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde" make it a valuable intermediate for further chemical transformations. For instance, gold(I)-catalyzed cycloisomerization has been used to prepare 1H-indole-2-carbaldehydes from related substrates (Kothandaraman et al., 2011).
Wissenschaftliche Forschungsanwendungen
Crystallographic Analysis and Intermolecular Interactions
5-Bromo-1H-indole-3-carbaldehyde and its derivatives have been studied for their crystallographic properties, revealing insights into their molecular structures and intermolecular interactions. For instance, molecules of 5-bromo-1H-indole-3-carbaldehyde 3-methoxy-benzoylhydrazone are paired by aminocarbonyl hydrogen bonds, which are further linked into ribbons through additional hydrogen bonds, showcasing the compound's potential for forming structured molecular assemblies (H. Ali, S. N. A. Halim, S. Ng, 2005). Similarly, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione highlights its versatility in chemical syntheses, leading to novel compounds characterized by spectroscopic and thermal tools (A. Barakat, S. Soliman, H. Ghabbour, M. Ali, A. Al-Majid, A. Zarrouk, I. Warad, 2017).
Synthesis and Characterization
The compound has also been pivotal in synthetic chemistry, particularly in the development of methods for the synthesis of complex molecules. For example, an efficient synthesis of benzofuran adenosine antagonist XH-14, which utilizes 5-(3-hydroxypropyl)-7-methoxy-2-(3′-methoxy-4′-hydroxyphenyl)benzo[b]furan-3-carbaldehyde, demonstrates the compound's role in facilitating the creation of biologically active molecules (S. A. Hutchinson, Henning Luetjens, P. Scammells, 1997). Furthermore, the isolation of bisindole alkaloids from marine sponges, including derivatives of indole-3-carbaldehyde, underscores the compound's importance in natural product chemistry and potential biologically active compounds discovery (M. McKay, A. Carroll, R. Quinn, J. Hooper, 2002).
Antimicrobial Activities
Research into the antimicrobial properties of 4H-chromene derivatives bearing phenoxypyrazole, synthesized under microwave irradiation from compounds including 5-phenoxypyrazole-4-carbaldehyde, illustrates the potential of 5-bromo-1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde derivatives in biomedical applications. These compounds have shown activity against a range of bacterial and fungal pathogens, suggesting a promising avenue for developing new antimicrobial agents (C. Sangani, N. Shah, Manish P. Patel, R. Patel, 2012).
Environmental and Biological Studies
In environmental and biological contexts, halogenated aromatic aldehydes' transformations by anaerobic bacteria highlight the compound's relevance in environmental chemistry and bioremediation studies. This research provides insights into the biodegradation pathways of halogenated compounds and their impact on environmental health (A. Neilson, A. Allard, P. Hynning, M. Remberger, 1988).
Eigenschaften
IUPAC Name |
5-bromo-1-(3-phenoxypropyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c19-15-7-8-18-17(11-15)14(13-21)12-20(18)9-4-10-22-16-5-2-1-3-6-16/h1-3,5-8,11-13H,4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQSUUWQTBEHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=C(C3=C2C=CC(=C3)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-naphthyl[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methanone](/img/structure/B4582753.png)
![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide](/img/structure/B4582756.png)
![N-allyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4582760.png)
![5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4582780.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B4582782.png)
![2,5-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide](/img/structure/B4582798.png)

![1-(3,4-dimethoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B4582807.png)
![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B4582812.png)
![2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4582818.png)

![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4582833.png)

![N-{3-[(6-methylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B4582843.png)